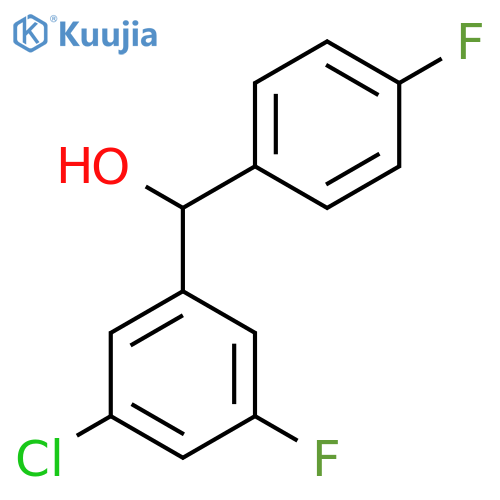Cas no 844683-74-5 (3-Chloro-4',5-difluorobenzhydrol)

3-Chloro-4',5-difluorobenzhydrol 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-4',5-difluorobenzhydrol
- (3-chloro-5-fluorophenyl)(4-fluorophenyl)methanol
- (3-chloro-5-fluorophenyl)-(4-fluorophenyl)methanol
- SBB101474
- A822402
- (5-chloro-3-fluorophenyl)(4-fluorophenyl)methan-1-ol
- (3-chloranyl-5-fluoranyl-phenyl)-(4-fluorophenyl)methanol
-
- インチ: 1S/C13H9ClF2O/c14-10-5-9(6-12(16)7-10)13(17)8-1-3-11(15)4-2-8/h1-7,13,17H
- InChIKey: MCFOQYSIECOGID-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(=C1)C(C1C=CC(=CC=1)F)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 244
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 3.6
3-Chloro-4',5-difluorobenzhydrol セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36/37/39
-
危険物標識:

3-Chloro-4',5-difluorobenzhydrol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022507-1g |
3-Chloro-4',5-difluorobenzhydrol |
844683-74-5 | 97% | 1g |
£333.00 | 2022-03-01 | |
| Fluorochem | 022507-25g |
3-Chloro-4',5-difluorobenzhydrol |
844683-74-5 | 97% | 25g |
£1544.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644925-1g |
(3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol |
844683-74-5 | 98% | 1g |
¥6510.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644925-5g |
(3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol |
844683-74-5 | 98% | 5g |
¥12002.00 | 2024-07-28 | |
| Fluorochem | 022507-5g |
3-Chloro-4',5-difluorobenzhydrol |
844683-74-5 | 97% | 5g |
£709.00 | 2022-03-01 |
3-Chloro-4',5-difluorobenzhydrol 関連文献
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
3-Chloro-4',5-difluorobenzhydrolに関する追加情報
3-Chloro-4',5-difluorobenzhydrol (CAS No. 844683-74-5): A Versatile Fluorinated Building Block for Pharmaceutical and Material Science
3-Chloro-4',5-difluorobenzhydrol (CAS 844683-74-5) is an emerging fluorinated organic compound gaining significant attention in medicinal chemistry and advanced material research. This difluorobenzhydrol derivative serves as a crucial intermediate in the synthesis of various bioactive molecules and functional materials, particularly in the development of fluorinated pharmaceuticals and electronic materials.
The molecular structure of 3-Chloro-4',5-difluorobenzhydrol features a unique combination of chlorine and fluorine substituents on the aromatic rings, which significantly influences its electronic properties and reactivity patterns. This structural characteristic makes it particularly valuable for structure-activity relationship (SAR) studies in drug discovery, where subtle changes in halogen positioning can dramatically alter biological activity.
Recent trends in pharmaceutical research show growing interest in fluorinated drug candidates, with approximately 30% of newly approved drugs containing fluorine atoms. 3-Chloro-4',5-difluorobenzhydrol addresses this demand as a versatile building block for creating metabolically stable compounds with improved bioavailability. Its application extends to the development of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other targeted therapies.
In material science, the electronic effects of the fluorine atoms in 3-Chloro-4',5-difluorobenzhydrol make it valuable for designing organic semiconductors and liquid crystal materials. Researchers are exploring its potential in OLED technology and organic photovoltaic devices, where controlled fluorination can optimize charge transport properties and device performance.
The synthetic utility of 3-Chloro-4',5-difluorobenzhydrol (CAS 844683-74-5) lies in its benzhydrol moiety, which serves as a flexible handle for various chemical transformations. Common reactions include oxidation to corresponding ketones, nucleophilic substitutions at the chloro position, and further functionalization of the hydroxyl group. These transformations enable the creation of diverse molecular architectures for high-throughput screening in drug discovery programs.
From a green chemistry perspective, recent advancements have focused on developing more sustainable synthetic routes to 3-Chloro-4',5-difluorobenzhydrol. Catalytic methods using transition metal complexes and organocatalysts are being investigated to improve atom economy and reduce waste generation in its production. These developments align with the pharmaceutical industry's increasing emphasis on sustainable synthetic methodologies.
The physicochemical properties of 3-Chloro-4',5-difluorobenzhydrol contribute to its growing popularity. The fluorine atoms enhance lipophilicity while maintaining favorable metabolic stability, crucial factors in drug design. Additionally, the compound exhibits good solubility in common organic solvents, facilitating its use in various synthetic applications.
Market analysis indicates steady growth in demand for fluorinated building blocks like 3-Chloro-4',5-difluorobenzhydrol, driven by expanding research in precision medicine and advanced materials. Custom synthesis providers and specialty chemical manufacturers are increasingly including this compound in their portfolios to meet researcher needs for high-purity intermediates.
Quality control of 3-Chloro-4',5-difluorobenzhydrol (CAS 844683-74-5) typically involves rigorous analytical characterization using HPLC, NMR spectroscopy, and mass spectrometry. These techniques ensure the compound meets the stringent purity requirements for pharmaceutical applications, where even trace impurities can significantly impact research outcomes.
Future research directions for 3-Chloro-4',5-difluorobenzhydrol include exploring its potential in PROTAC technology and covalent inhibitor design, two rapidly growing areas in drug discovery. The compound's structural features make it particularly suitable for these applications, potentially opening new avenues in targeted protein degradation strategies.
For researchers working with 3-Chloro-4',5-difluorobenzhydrol, proper storage conditions are essential to maintain stability. Recommended practices include storage under inert atmosphere at low temperatures, protected from light and moisture. These precautions help preserve the compound's chemical integrity over extended periods.
The intellectual property landscape surrounding 3-Chloro-4',5-difluorobenzhydrol derivatives is becoming increasingly active, with several patent applications filed in recent years covering novel synthetic methods and therapeutic applications. This activity reflects the compound's growing importance in innovative drug development programs.
In conclusion, 3-Chloro-4',5-difluorobenzhydrol (CAS 844683-74-5) represents a valuable tool for researchers across multiple disciplines. Its unique combination of halogen substituents and functional group versatility positions it as a key building block in the development of next-generation pharmaceuticals and advanced materials. As research continues to uncover new applications, the importance of this fluorinated benzhydrol derivative is likely to grow significantly in the coming years.
844683-74-5 (3-Chloro-4',5-difluorobenzhydrol) 関連製品
- 1807097-12-6(2-(Chloromethyl)-5-(difluoromethyl)-6-fluoro-3-methoxypyridine)
- 349085-99-0(4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide)
- 123148-69-6(methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate)
- 1805562-27-9(Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate)
- 1261468-92-1(4-(4-Fluoro-2-iodobenzoyl)pyridine)
- 2228401-02-1(4-(azetidin-3-yl)methyl-2-methoxyphenol)
- 501013-37-2(2-Butene, 2-isocyanato-, (2E)-)
- 1171756-93-6(2-1-(4-chlorophenyl)cyclopentaneamidothiophene-3-carboxamide)
- 2229473-92-9(2-(4-bromofuran-2-yl)cyclopropylmethanamine)
- 83863-42-7(Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-)



